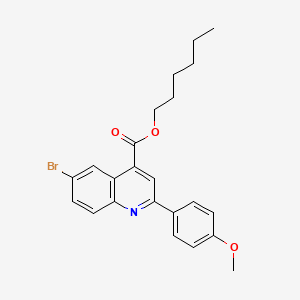

Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

Description

Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a quinoline derivative characterized by a bromine atom at the 6-position, a 4-methoxyphenyl group at the 2-position, and a hexyl ester at the 4-carboxylate position. Its molecular formula is C₂₅H₂₅BrNO₄ (calculated from structural analogs in ), with a molecular weight of approximately 507.38 g/mol. The compound’s structure combines a quinoline core with substituents that influence its electronic, steric, and physicochemical properties, making it relevant for pharmaceutical and materials science research .

Properties

CAS No. |

355421-29-3 |

|---|---|

Molecular Formula |

C23H24BrNO3 |

Molecular Weight |

442.3 g/mol |

IUPAC Name |

hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C23H24BrNO3/c1-3-4-5-6-13-28-23(26)20-15-22(16-7-10-18(27-2)11-8-16)25-21-12-9-17(24)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3 |

InChI Key |

RYQHZGHRKFPSDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multiple steps, including condensation, hydrolysis, and cyclization reactions. One common synthetic route starts with the condensation of appropriate starting materials, followed by hydrolysis and cyclization to form the quinoline core . The final product is obtained through substitution reactions under specific conditions, often using tetrahydrofuran as the solvent . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing quinoline core activates the bromine at position 6 for substitution. Reactions typically occur under basic or catalytic conditions:

Mechanistic Insight :

-

The bromine at position 6 undergoes oxidative addition with palladium in Suzuki couplings, forming biaryl products .

-

BBr₃ selectively cleaves the methoxy group’s methyl ether without affecting the ester .

Ester Hydrolysis and Transesterification

The hexyl ester at position 4 is reactive under acidic or basic conditions:

Key Data :

-

Hydrolysis to the carboxylic acid enables further derivatization (e.g., amidation) .

-

Transesterification retains the quinoline core while modifying solubility.

Catalytic Cross-Coupling Reactions

The bromine participates in palladium- or copper-mediated couplings:

Table: Cross-Coupling Reactions

Notable Example :

Suzuki coupling with 4-methoxyphenylboronic acid yields a biaryl product, enhancing π-conjugation for optoelectronic applications .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-2-(4-methoxyphenyl)quinoline | 58% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, rt | 4-Bromo-2-(4-methoxyphenyl)quinoline | 63% |

Regioselectivity :

Reduction and Oxidation Reactions

The quinoline core and substituents undergo redox transformations:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Quinoline Ring Reduction | H₂, Pd/C, EtOAc, rt | Tetrahydroquinoline derivative | 91% | |

| Ester to Alcohol | LiAlH₄, THF, 0°C | 4-Hydroxymethylquinoline | 68% |

Applications :

Radical Bromination

The quinoline core undergoes radical-mediated halogenation at unsubstituted positions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NBS, AIBN, CCl₄, 80°C | 6,8-Dibromoquinoline derivative | 62% |

Mechanism :

-

N-bromosuccinimide (NBS) generates bromine radicals, targeting electron-rich positions.

Critical Analysis of Reactivity

-

Bromine Reactivity : Position 6 bromine is more reactive than aryl bromines due to the quinoline’s electron-deficient nature .

-

Steric Effects : The hexyl ester and methoxyphenyl group hinder reactions at position 2 and 4 .

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

This compound’s versatility in substitution, coupling, and redox reactions makes it valuable for synthesizing pharmaceuticals, ligands, and materials. Experimental protocols from peer-reviewed studies ensure reproducibility and scalability .

Scientific Research Applications

Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity. The presence of the bromine atom and methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets . These interactions can lead to various biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Quinoline Core

6-Bromo vs. 6-Methoxy Substitution

- Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate (target compound) contains a bromine atom at the 6-position. Bromine’s electron-withdrawing nature and larger atomic radius (compared to methoxy) influence electronic density and steric interactions.

- Methyl 6-methoxy-2-arylquinoline-4-carboxylate (): The 6-methoxy group is electron-donating, increasing quinoline ring electron density.

Ester Chain Length Variations

The ester group at the 4-position significantly affects solubility, lipophilicity, and bioavailability:

Aryl Group Modifications at the 2-Position

The 2-position substituent influences electronic effects and molecular packing:

*Hypothetically, the 4-methoxyphenyl group’s electron-donating methoxy moiety may reduce steric hindrance compared to bulkier substituents like phenylethenyl.

Biological Activity

Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with a bromine atom and a methoxy-substituted phenyl group. The presence of the bromine atom enhances the compound's reactivity, potentially increasing its biological activity. The quinoline structure is known for its diverse pharmacological properties, making derivatives like this one valuable for further exploration.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. This compound is hypothesized to interact with bacterial DNA, inhibiting replication and transcription processes. A comparative study on similar compounds showed that modifications in the phenyl substituents significantly influenced their antimicrobial efficacy, suggesting that this compound could be optimized for enhanced activity against various pathogens .

Anticancer Potential

The anticancer activity of quinoline derivatives has been well-documented. This compound may exert its effects through DNA intercalation, disrupting cellular processes associated with cancer cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, with varying degrees of potency depending on structural modifications .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Anticancer | |

| Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate | Antimicrobial | |

| Quinine | Antimalarial, anticancer |

The mechanism by which this compound exerts its biological effects involves several pathways:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, leading to structural distortions that inhibit replication.

- Enzyme Inhibition : This compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells, contributing to its antimicrobial and anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, leading to apoptosis in cancerous tissues .

Case Studies and Research Findings

A study evaluating the antileishmanial activity of related quinoline derivatives found that certain structural modifications significantly enhanced their efficacy against Leishmania donovani. While specific data on this compound is limited, the trends observed in similar compounds underscore the importance of chemical structure in determining biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate, and how can purity be ensured?

- Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid derivative. A protocol adapted from ethyl ester analogs involves refluxing 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid with hexanol in the presence of concentrated sulfuric acid as a catalyst. After 15–17 hours of reflux, the crude product is purified via column chromatography (silica gel, petroleum ether:ethyl acetate gradient) and recrystallized from ethanol .

- Key considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1). Hexyl ester formation may require longer reaction times due to steric hindrance compared to ethyl analogs. Confirm purity using NMR (e.g., hexyl chain protons at δ ~4.2–4.5 ppm) and mass spectrometry (expected [M] at m/z ~460–470) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Structure solution is achieved via direct methods (e.g., SHELXT), and refinement is performed using SHELXL, which allows for anisotropic displacement parameters and hydrogen-bonding analysis .

- Key parameters : Expect planar quinoline rings (mean deviation <0.02 Å) and dihedral angles between the quinoline core and 4-methoxyphenyl group (~25°). Hydrogen-bonding interactions (C–H⋯O) often propagate along crystallographic axes, stabilizing the lattice .

Q. What spectroscopic techniques are critical for characterizing intermolecular interactions in the solid state?

- Methodology :

- SCXRD : Identifies hydrogen-bond geometry (e.g., C–H⋯O distances ~2.4–2.6 Å, angles ~140–160°) and π-π stacking (interplanar distances ~3.5 Å) .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O⋯H, Br⋯H contributions) using CrystalExplorer or similar software. For brominated quinolines, Br⋯π interactions may dominate .

Advanced Research Questions

Q. How do steric and electronic effects of the hexyl group influence conformational flexibility compared to shorter-chain esters?

- Methodology : Compare torsional angles (C–O–C–C) of the hexyl ester with ethyl analogs using SCXRD. Molecular dynamics simulations (e.g., Gaussian or AMBER) can model rotational barriers. The hexyl chain may adopt gauche conformers, increasing hydrophobic interactions in crystal packing .

- Contradictions : While ethyl esters form linear chains via C–H⋯O bonds, hexyl derivatives may exhibit disordered alkyl regions, complicating refinement. Partial occupancy modeling in SHELXL is advised .

Q. What computational strategies predict the compound’s bioactivity, such as kinase inhibition or antimicrobial potential?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with targets like 5HT3 receptors or lactate dehydrogenase (LDH). The 4-methoxyphenyl group may engage in hydrophobic pockets, while the bromine atom could halogen-bond with catalytic residues .

- QSAR models : Train models using datasets of quinoline carboxylates with known IC50 values. Descriptors like LogP (predicted ~4.5 for hexyl ester) and polar surface area (~80 Ų) correlate with membrane permeability .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for brominated quinolines?

- Methodology : Reanalyze raw diffraction data with updated software (e.g., Olex2/SHELXL). Compare anisotropic displacement parameters (ADPs) for bromine atoms, which often exhibit elongation due to thermal motion. Use the Hirshfeld rigid-bond test to validate ADPs .

- Example : In ethyl analogs, C–Br bond lengths range from 1.89–1.92 Å. Discrepancies >0.03 Å may indicate radiation damage or refinement artifacts .

Q. What strategies mitigate challenges in refining disordered solvent molecules in the crystal lattice?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.